molecular formula C14H8O3 B12527267 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- CAS No. 655249-77-7

3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)-

Cat. No.: B12527267
CAS No.: 655249-77-7
M. Wt: 224.21 g/mol
InChI Key: KQRGPGDEJWMPJF-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- is a complex organic compound with a unique structure that combines a cyclobutene ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- typically involves the reaction of cyclobutene-1,2-dione with a naphthalene derivative under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic attack on the cyclobutene ring. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction could produce a diol or other reduced forms.

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutene-1,2-dione, 3,4-dihydroxy-:

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: A derivative with methoxy groups instead of hydroxy groups.

Uniqueness

3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- is unique due to the presence of both the cyclobutene ring and the naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

655249-77-7

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

3-hydroxy-4-naphthalen-1-ylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H8O3/c15-12-11(13(16)14(12)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,15H

InChI Key

KQRGPGDEJWMPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=O)C3=O)O

Origin of Product

United States

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